molecular formula C9H9BrClN B8048420 (S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

(S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048420
M. Wt: 246.53 g/mol
InChI Key: KOCRJRQTCBCDAI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine: is a brominated and chlorinated derivative of inden-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the bromination and chlorination of inden-1-amine. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures and reaction times.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

(S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: NaN₃, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Inden-1-one derivatives.

  • Reduction: Reduced indenamine derivatives.

  • Substitution: Azido or iodide derivatives.

Scientific Research Applications

(S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which (S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(S)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine: can be compared with other similar compounds, such as:

  • (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the chlorine atom.

  • 6-Bromo-5-chloro-1H-indene: Different position of the amino group.

  • 2,3-Dihydro-1H-inden-1-amine: Lacks bromo and chloro substituents.

Uniqueness: The presence of both bromo and chloro substituents on the indenamine core makes this compound unique, potentially leading to distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1S)-6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRJRQTCBCDAI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.